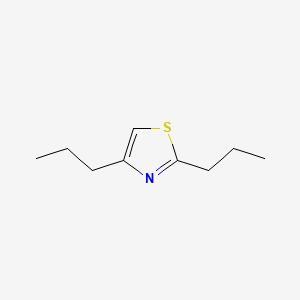![molecular formula C21H26O4 B12125381 Benzaldehyde, 3-[2-(1,1-dimethylethyl)phenoxy]-5-methoxy-4-propoxy- CAS No. 900705-41-1](/img/structure/B12125381.png)
Benzaldehyde, 3-[2-(1,1-dimethylethyl)phenoxy]-5-methoxy-4-propoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzaldehyde, 3-[2-(1,1-dimethylethyl)phenoxy]-5-methoxy-4-propoxy- is an organic compound with the molecular formula C17H18O2 It is a derivative of benzaldehyde, characterized by the presence of tert-butyl, methoxy, and propoxy groups attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 3-[2-(1,1-dimethylethyl)phenoxy]-5-methoxy-4-propoxy- typically involves the reaction of appropriate substituted benzaldehydes with reagents that introduce the tert-butyl, methoxy, and propoxy groups. One common method is the Friedel-Crafts alkylation, where benzaldehyde derivatives react with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The methoxy and propoxy groups can be introduced through nucleophilic substitution reactions using appropriate alkyl halides and base catalysts.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from readily available benzaldehyde derivatives. The process typically includes steps such as alkylation, etherification, and purification to obtain the final product with high purity. The reaction conditions are optimized to ensure high yield and selectivity, often involving the use of solvents, temperature control, and catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
Benzaldehyde, 3-[2-(1,1-dimethylethyl)phenoxy]-5-methoxy-4-propoxy- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to form primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Primary alcohols
Substitution: Nitro, sulfonyl, and halogenated derivatives
Wissenschaftliche Forschungsanwendungen
Benzaldehyde, 3-[2-(1,1-dimethylethyl)phenoxy]-5-methoxy-4-propoxy- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Wirkmechanismus
The mechanism of action of Benzaldehyde, 3-[2-(1,1-dimethylethyl)phenoxy]-5-methoxy-4-propoxy- involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The presence of tert-butyl, methoxy, and propoxy groups can influence the compound’s reactivity and interactions with enzymes and receptors, modulating its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzaldehyde, 3-(1,1-dimethylethyl)-2-(methoxymethoxy)
- Benzaldehyde, 3-(1,1-dimethylethyl)-2-hydroxy-5-methyl
- Benzaldehyde, 3,5-bis(1,1-dimethylethyl)-2,6-dihydroxy
Uniqueness
Benzaldehyde, 3-[2-(1,1-dimethylethyl)phenoxy]-5-methoxy-4-propoxy- is unique due to the specific combination of substituents on the benzene ring, which imparts distinct chemical and physical properties. The presence of the tert-butyl, methoxy, and propoxy groups can enhance its stability, solubility, and reactivity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
900705-41-1 |
|---|---|
Molekularformel |
C21H26O4 |
Molekulargewicht |
342.4 g/mol |
IUPAC-Name |
3-(2-tert-butylphenoxy)-5-methoxy-4-propoxybenzaldehyde |
InChI |
InChI=1S/C21H26O4/c1-6-11-24-20-18(23-5)12-15(14-22)13-19(20)25-17-10-8-7-9-16(17)21(2,3)4/h7-10,12-14H,6,11H2,1-5H3 |
InChI-Schlüssel |
PCYKIFOJOMLPFM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1=C(C=C(C=C1OC2=CC=CC=C2C(C)(C)C)C=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-bromophenoxy)-N-[(5-methylfuran-2-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B12125299.png)
![(5Z)-5-(3-fluorobenzylidene)-2-[(3-hydroxyphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B12125301.png)
![5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(4-acetamidophenyl)-2-methylfuran-3-carboxamide](/img/structure/B12125313.png)
![7-chloro-1-[2-(4-methylphenoxy)ethyl]-1H-indole-2,3-dione](/img/structure/B12125322.png)

![N-[3-(1H-Imidazol-1-yl)propyl]cyclopentanamine](/img/structure/B12125330.png)
![6-(3,4-dimethoxyphenyl)-9-(2-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B12125338.png)
![1-[(5-Chloro-4-methyl-2-propoxyphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B12125353.png)
![Benzoic acid, 2-[[3-(4-methoxyphenoxy)propyl]amino]-3-methyl-](/img/structure/B12125355.png)


![1H-Imidazo[4,5-d]-1,2,3-triazine, 4-chloro-](/img/structure/B12125368.png)

![1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-2-(naphthylmethyl)-2-imidazoline](/img/structure/B12125384.png)
